

Toxicological Profile of Iodophthalein: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iodophthalein*

Cat. No.: B7799380

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

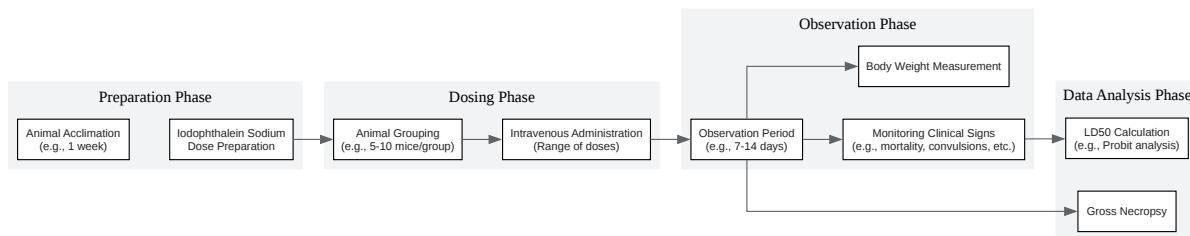
Disclaimer: This document summarizes the publicly available toxicological data on **iodophthalein** from animal studies. It is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety assessment. A significant portion of the toxicological data typically required for modern pharmaceutical development, particularly concerning chronic, reproductive, and genotoxic effects, is not readily available in the public domain for **iodophthalein**, a compound with a history of use primarily in the early to mid-20th century.

Introduction

Iodophthalein, also known as tetraiodophenolphthalein, was historically used as a contrast agent for cholecystography. Its organically bound iodine provided lower acute toxicity compared to the inorganic iodine salts used in early radiology. This guide compiles the available animal toxicology data for **iodophthalein** to serve as a resource for researchers and professionals in drug development.

Acute Toxicity

The primary quantitative toxicological data available for **iodophthalein** pertains to its acute toxicity, specifically the median lethal dose (LD50).


Data Presentation: Acute Toxicity of **Iodophthalein** Sodium

Species	Route of Administration	LD50 Value
Mouse	Intravenous	360 mg/kg [1]

Experimental Protocols: Acute Intravenous Toxicity in Mice

While a detailed experimental protocol for the cited LD50 study is not available, a typical acute intravenous toxicity study in mice during the period of **iodophthalein**'s primary use would have likely followed a protocol similar to the one outlined below.

Hypothetical Experimental Workflow: Acute Intravenous LD50 Study

[Click to download full resolution via product page](#)

Caption: A generalized workflow for a historical acute intravenous LD50 study in mice.

Chronic Toxicity

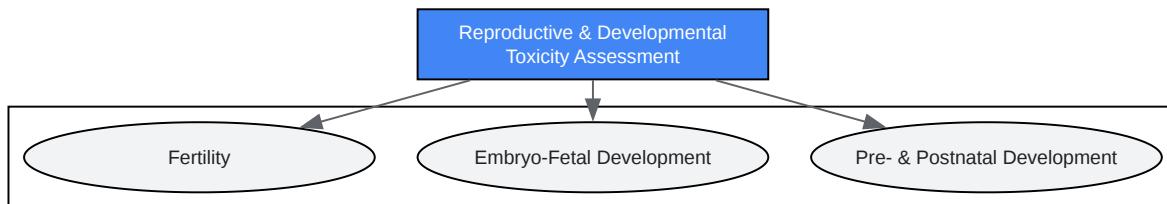
No specific chronic toxicity studies for **iodophthalein** in any animal species were identified in the conducted literature search. For context, modern chronic toxicity studies are designed to assess the potential adverse effects of a substance after prolonged exposure.

Experimental Protocols: General Principles of Chronic Toxicity Studies

Chronic toxicity studies typically involve the daily administration of a test substance to animals for an extended period, often 6 to 12 months in non-rodents and up to 2 years in rodents. Key parameters evaluated include:

- Clinical Observations: Daily monitoring for any signs of toxicity.
- Body Weight and Food Consumption: Measured weekly.
- Hematology and Clinical Chemistry: Blood samples are collected at specified intervals to assess effects on blood cells and organ function.
- Urinalysis: Conducted periodically.
- Ophthalmology: Eye examinations are performed at the beginning and end of the study.
- Pathology: At the end of the study, a full necropsy is performed, organs are weighed, and tissues are examined microscopically.

Reproductive and Developmental Toxicity


There is no available data on the reproductive and developmental toxicity of **iodophthalein** from animal studies. These studies are crucial for identifying any potential adverse effects on fertility, pregnancy, and fetal development.

Experimental Protocols: Overview of Reproductive and Developmental Toxicity Testing

A standard battery of reproductive and developmental toxicity studies includes:

- Fertility and Early Embryonic Development (Segment I): Evaluates the effects on male and female reproductive functions.
- Embryo-Fetal Development (Segment II): Assesses the potential for teratogenicity (birth defects).
- Prenatal and Postnatal Development (Segment III): Examines the effects on late fetal development, labor, delivery, and offspring survival and growth.

Logical Relationship: Core Areas of Reproductive and Developmental Toxicity Assessment

[Click to download full resolution via product page](#)

Caption: Key endpoints evaluated in reproductive and developmental toxicity studies.

Genotoxicity

No studies on the genotoxic potential of **iodophthalein** were found. Genotoxicity assays are designed to detect if a substance can damage genetic material (DNA), which may lead to mutations and potentially cancer.

Experimental Protocols: Standard Genotoxicity Assay Battery

A typical battery of genotoxicity tests includes:

- A test for gene mutation in bacteria (e.g., Ames test): This assay uses different strains of bacteria to test for point mutations.
- An in vitro cytogenetic test in mammalian cells or an in vitro mouse lymphoma assay: These tests assess chromosomal damage or gene mutations and clastogenic activity in mammalian cells.
- An in vivo test for genotoxicity: This typically involves a micronucleus test in rodent hematopoietic cells, which detects chromosomal damage or loss.

Signaling Pathways and Mechanism of Toxicity

The mechanism of toxicity for **iodophthalein** has not been elucidated in the available literature. Consequently, no signaling pathways related to its potential toxicity can be described.

Conclusion

The available toxicological data for **iodophthalein** from animal studies is limited to an acute intravenous LD50 value in mice. Comprehensive studies on chronic toxicity, reproductive and developmental toxicity, and genotoxicity, which are standard requirements for the safety assessment of modern pharmaceuticals, are not publicly available. This significant data gap should be a primary consideration for any future research or risk assessment involving this compound. The lack of mechanistic data further underscores the need for modern toxicological evaluation should there be any renewed interest in the use of **iodophthalein** or structurally related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- To cite this document: BenchChem. [Toxicological Profile of Iodophthalein: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7799380#toxicological-data-of-iodophthalein-from-animal-studies>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com